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Safety Profile Overview

Get Quote

The table below summarizes the treatment-related adverse events (TRAESs) observed in clinical trials for

Alrizomadlin, both as a monotherapy and in combination with other agents [1] [2].

Other

. Patient Most Common Grade Recommended
Regimen . . Notable
Population 3/4 TRAESs (Incidence) Dose
TRAEs
Alrizomadlin Advanced Thrombocytopenia Nausea, 100 mg every other
Monotherapy [1] Solid Tumors (33.3%), vomiting, day for 21 days, 7
(Phase I, Lymphocytopenia fatigue days off (28-day
N=21) (33.3%), Neutropenia cycle)
(23.8%), Anemia (23.8%)
Alrizomadlin + Advanced 44.4% experienced Treatment- 150 mg every other
Toripalimab Solid Tumors Grade 3 or higher TRAEs related day (in combination)
(PD-1 Inhibitor) (Phase I, Serious AEs
[2] N=27) (SAEs):
29.6%

Key Experimental Protocols from Clinical Trials
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For your experimental design and troubleshooting, here are the methodologies used in key clinical studies.

e Phase I Monotherapy Dosing Protocol [1]:

o Regimen: Alrizomadlin was administered orally within 30 minutes to 1 hour after a meal. The
established schedule was once every other day for 21 days, followed by 7 days off, in a 28-day
cycle.

o DLT Evaluation: Dose-Limiting Toxicities (DLTs) were specifically evaluated during the first 28-
day treatment cycle. DLTs were defined as specific events such as Grade 4 neutropenia lasting
>7 days, febrile neutropenia, Grade 4 thrombocytopenia, or Grade 3 thrombocytopenia with
bleeding.

o Toxicity Management: Patients were monitored until resolution or stabilization of adverse
events if they discontinued treatment due to TRAES.

e Phase II Combination Therapy with PD-1 Inhibitor [2] [3]:

o Regimen: In a phase Il study, Alrizomadlin was combined with the PD-1 inhibitor Toripalimab.
Another study used a combination with Pembrolizumab, where Alrizomadlin was given at 150
mg once daily for two consecutive weeks followed by one week off in a 21-day cycle, alongside
Pembrolizumab (200 mg IV on Day 1) [3].

o Safety Assessment: Treatment was continued until disease progression, unacceptable toxicity,
or patient discontinuation. Safety was assessed by monitoring AEs throughout the treatment
period, coded using the Medical Dictionary for Regulatory Activities (MedDRA) and graded per
NCI CTCAE criteria.

FAQ & Troubleshooting Guide

Q1: What are the most critical hematological parameters to monitor, and how should they be

managed?

e Al: The most critical parameters are platelet, neutrophil, and lymphocyte counts. Grade 3/4

hematological toxicities are common [1].
o Monitoring: Frequent complete blood count (CBC) monitoring is essential, especially during

the first treatment cycle, to detect nadirs.

o Management: Protocols should include plans for dose delays or modifications, and supportive
care such as transfusions for thrombocytopenia or anemia. Growth factor support may be
considered for neutropenia.

Q2: Does the safety profile differ between monotherapy and combination with immunotherapy?
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e A2: Yes, while the profile of hematological events remains, combination therapy appears to increase
the overall burden of TRAEs.

o Incidence: The rate of Grade 3 or higher TRAEs was higher in the combination arm (44.4%)
compared to monotherapy [2].

o Seriousness: The incidence of treatment-related serious adverse events (SAEs) was also
notably higher with the combination (29.6%) [2].

o Non-Overlapping Toxicity: One study noted that AEs for Alrizomadlin and Pembrolizumab
did not significantly overlap, which may facilitate management [3].

Q3: Which patient populations are most suitable for therapy with Alrizomadlin?

e A3: Efficacy and a favorable risk-benefit profile are most pronounced in patients with MDM2-
amplified, TP53 wild-type tumors [1] [4]. In a phase | study, patients with this biomarker profile had
a disease control rate (DCR) of 100% and a significantly longer median progression-free survival (7.9
months) compared to those with mutant TP53 (2.2 months) [1]. Biomarker screening is strongly
recommended for patient selection.

Mechanism of Action & Safety Management Workflow

The following diagram illustrates the drug's mechanism and the logical flow for managing associated adverse

events, which can be a useful visual guide for your team.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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